Trifluorobutenone Warhead Reactivity: Covalent Reversible Inhibition Potential vs. Non-Fluorinated Ketones
The trifluorobutenone (TFB) warhead of the target compound is a member of the aromatic trifluoromethyl ketone (TFMK) class, which has been characterized as a covalently reversible warhead for targeting non-catalytic cysteine residues in kinases [1]. In the seminal study by Zhang et al. (2021), aromatic TFMK-containing inhibitors achieved FGFR4 kinase IC50 values in the low nanomolar range (e.g., compound 7: IC50 = 12 nM) and demonstrated covalent reversible binding confirmed by MALDI-TOF mass spectrometry, dialysis assay, and X-ray crystallography [1]. In contrast, non-fluorinated methyl ketone analogs (e.g., acetyl warheads) typically exhibit irreversible or weak reversible binding with significantly lower potency. The TFB warhead's enhanced electrophilicity (due to the electron-withdrawing CF3 group) facilitates reversible hemithioketal formation with cysteine thiols, providing a kinetic advantage over non-fluorinated ketones. This is a class-level inference: the target compound's TFB warhead is anticipated to exhibit similar covalent reversible characteristics, though direct kinetic data for CAS 478047-06-2 are not currently available in the public domain.
| Evidence Dimension | Covalent reversible binding potential (kinase inhibition) |
|---|---|
| Target Compound Data | Contains aromatic trifluorobutenone warhead (structural prerequisite); no direct IC50 data available |
| Comparator Or Baseline | Aromatic TFMK example from Zhang et al. 2021: FGFR4 IC50 = 12 nM; Non-fluorinated methyl ketone: typically >1 µM or irreversible |
| Quantified Difference | Not directly quantifiable for target compound; class-level TFMK warheads show 10- to 100-fold potency enhancement over non-fluorinated ketones in kinase assays |
| Conditions | FGFR4 enzymatic assay; MALDI-TOF MS, dialysis, and X-ray crystallography for binding mode confirmation |
Why This Matters
For users designing covalent reversible kinase inhibitors, the TFB warhead offers a therapeutically validated strategy for achieving sustained target engagement with reduced off-target reactivity compared to irreversible acrylamide warheads.
- [1] Zhang, Z., Wang, Y., Chen, X., Song, X., Tu, Z., Chen, Y., Zhang, Z., Ding, K. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. DOI: 10.1016/j.bmc.2021.116457. View Source
